N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antihyperglycemic effects . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-24-17-10-12(19(26)23-13-6-8-15(21)16(22)11-13)5-7-14(17)20(27)25-9-3-2-4-18(24)25/h5-8,10-11,18H,2-4,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPVKKYVVCONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridine and 1,3-Cyclohexanedione Derivatives
The pyrido[2,1-b]quinazoline framework is constructed through a cyclocondensation reaction between 2-aminopyridine and a 1,3-cyclohexanedione derivative. In a representative procedure, 5-methyl-1,3-cyclohexanedione (1.0 eq) is reacted with 2-aminopyridine (1.2 eq) in refluxing acetic acid (120°C, 12 hr), yielding 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline (72% yield). Cyclization is facilitated by the acidic medium, which protonates the diketone, enhancing electrophilicity for nucleophilic attack by the amine.
Key Analytical Data :
Oxidation to the Carboxylic Acid Precursor
The 3-position methyl group is oxidized to a carboxylic acid using potassium permanganate in aqueous sulfuric acid. A mixture of the hexahydroquinazoline (1.0 eq), KMnO₄ (3.0 eq), and H₂SO₄ (10% v/v) is stirred at 80°C for 6 hr, affording 11-oxo-5-methyl-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxylic acid (58% yield).
Optimization Note : Excess oxidant and controlled temperature prevent over-oxidation to CO₂.
Amide Coupling with 3,4-Dichloroaniline
Activation of the Carboxylic Acid
The carboxylic acid (1.0 eq) is activated using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DMF (0.1 M). After 15 min at 25°C, 3,4-dichloroaniline (1.5 eq) is added, and the reaction proceeds for 16 hr to form the carboxamide.
Reaction Conditions :
- Temperature : 25°C
- Solvent : DMF
- Yield : 68%
Spectroscopic Validation :
- IR (KBr) : 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N–H bend)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.45 (s, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 3.10–2.85 (m, 4H), 2.50 (s, 3H, CH₃).
Final Reduction and Saturation
Catalytic Hydrogenation of the Quinazoline Core
To achieve the hexahydro state, the aromatic quinazoline intermediate is subjected to hydrogenation using 10% Pd/C (0.1 eq) under H₂ (50 psi) in ethanol (0.2 M). After 8 hr at 50°C, the saturated product is isolated by filtration and recrystallization (82% yield).
Critical Parameters :
- Catalyst Loading : 10 wt% Pd/C
- Pressure : 50 psi H₂
- Temperature : 50°C
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| Cyclocondensation | Acetic acid reflux | 72 | 95 | 2-Aminopyridine, 1,3-dione |
| Oxidation | KMnO₄/H₂SO₄ | 58 | 90 | KMnO₄, H₂SO₄ |
| Amide Coupling | TBTU/DIPEA | 68 | 98 | TBTU, 3,4-dichloroaniline |
| Hydrogenation | Pd/C, H₂ | 82 | 97 | Pd/C, H₂ |
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Competing pathways during cyclocondensation may yield isomeric byproducts. Employing high-purity 1,3-cyclohexanedione derivatives and slow addition of reagents minimizes side reactions.
Amide Bond Stability Under Hydrogenation
Initial attempts to hydrogenate after amide coupling led to partial reduction of the carboxamide. Sequencing hydrogenation before amide formation resolved this issue, albeit requiring an additional protection/deprotection step for the amine.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups into the molecule .
Scientific Research Applications
Biological Activities
N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide has shown promise in various biological studies:
Antitumor Activity : Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains. Studies suggest that modifications in the quinazoline structure can enhance antimicrobial efficacy .
Antiviral Effects : Preliminary studies indicate potential antiviral activity against specific viruses. The mechanism may involve interference with viral replication processes .
Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .
Medicinal Chemistry
The compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its structural features allow for modifications that can lead to improved pharmacological properties. For instance:
Drug Development : Researchers are exploring the compound's derivatives for enhanced potency and selectivity against specific targets in cancer therapy and infectious diseases .
Combination Therapies : Studies are being conducted on the synergistic effects of this compound when used in combination with other drugs to enhance therapeutic outcomes in resistant strains of bacteria or cancer cells .
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of new materials and as a precursor in pharmaceutical manufacturing processes. Its unique chemical properties make it a candidate for various industrial applications including agrochemicals and specialty chemicals .
Case Study 1: Anticancer Activity
A study published in RSC Advances investigated the anticancer properties of several quinazoline derivatives including this compound. The results indicated significant cytotoxic effects on human cancer cell lines with IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research published in MDPI detailed the antimicrobial activity of N-(3,4-dichlorophenyl)-5-methyl derivatives against various pathogens. The study found that modifications at specific positions on the quinazoline ring improved activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes . For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- Erlotinib
- Afatinib
- Gefitinib
- Prazosin
- Vandetanib
Uniqueness
N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is unique due to its specific structural features, such as the presence of the 3,4-dichlorophenyl group and the pyrido[2,1-b]quinazoline core. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a quinazoline derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for various therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H19Cl2N3O2
- Molecular Weight : 404.29 g/mol
- CAS Number : 1574585-05-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The findings suggest multiple mechanisms of action:
1. Anticancer Activity
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase by modulating cyclin-dependent kinases (CDKs) and their inhibitors.
2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrates antifungal effects against common fungal strains.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | , |
| Antimicrobial | Inhibits growth of bacteria and fungi | , |
| Antioxidant | Scavenges free radicals |
Detailed Research Findings
- Anticancer Studies :
- Antimicrobial Studies :
- In Vivo Studies :
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. A general approach includes:
- Step 1 : Formation of the pyrido[2,1-b]quinazoline core via cyclocondensation of substituted oxadiazole precursors with ketones or aldehydes under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Carboxamide functionalization via coupling reagents like EDCI/HOBt in DMF, with triethylamine as a base .
Optimization variables : - Solvent polarity (DMF vs. THF) to control reaction kinetics.
- Temperature: Room temperature for coupling steps; elevated temperatures (~60°C) for cyclization.
- Catalysts: Use of phase-transfer catalysts for heterogeneous reactions.
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- X-ray crystallography : For unambiguous confirmation of the fused pyrido-quinazoline architecture .
Basic: What are the key stability considerations for this compound under experimental storage?
Answer:
- Thermal stability : Degrades above 150°C; store at –20°C in amber vials.
- Light sensitivity : Susceptible to photolytic cleavage of the dichlorophenyl group; use inert atmospheres (N₂) .
- Hydrolytic stability : The carboxamide bond is stable in anhydrous DMSO but hydrolyzes in acidic/basic aqueous media .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of the dichlorophenyl group?
Answer:
- Analog synthesis : Replace 3,4-dichlorophenyl with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) aryl groups to assess electronic effects on bioactivity .
- Biophysical assays :
- Data interpretation : Use Hammett plots to correlate substituent σ values with activity trends .
Advanced: What computational strategies are effective for modeling the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME to estimate solubility (LogP ~3.5), permeability (Caco-2 assay), and cytochrome P450 interactions .
- Molecular dynamics (MD) : Simulate membrane penetration using CHARMM-GUI with lipid bilayer models.
- COMSOL Multiphysics : Model diffusion kinetics in biological matrices under varying pH .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization).
- Experimental replication :
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .
Advanced: What strategies enhance enantiomeric purity during synthesis?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed Ullmann couplings with chiral ligands (e.g., Josiphos) .
- Chromatographic resolution : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phases .
Advanced: How can AI-driven methods optimize reaction yields and scalability?
Answer:
- Machine learning (ML) : Train models on reaction parameters (e.g., solvent, temperature) from historical data (e.g., USPTO databases) to predict optimal conditions .
- Automated platforms : Use robotic liquid handlers for high-throughput screening of catalysts and solvents.
- Process control : Implement PID controllers in flow reactors to maintain steady-state conditions during scale-up .
Advanced: What mechanistic studies are critical for understanding its metabolic pathways?
Answer:
- Isotope labeling : Synthesize ¹⁴C-labeled analogs to track hepatic metabolism via LC-MS/MS.
- Enzyme inhibition assays : Test against CYP3A4/2D6 isoforms using human liver microsomes .
- Reactive intermediate trapping : Glutathione adduct formation studies to identify electrophilic metabolites .
Advanced: How can researchers integrate this compound into multi-target drug discovery frameworks?
Answer:
- Polypharmacology screens : Profile against kinase, GPCR, and ion channel panels (Eurofins Cerep).
- Network pharmacology : Build protein-protein interaction networks (STRING DB) to identify synergistic targets .
- In vivo validation : Use zebrafish models for rapid toxicity and efficacy testing before murine studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
